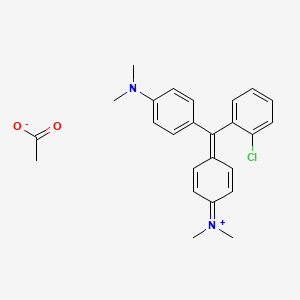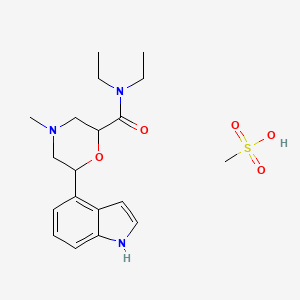
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate: is a complex organic compound with the molecular formula C19H29N3O5S It is characterized by the presence of an indole ring, a morpholine ring, and a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling of Indole and Morpholine Rings:
Introduction of the Methanesulfonate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and morpholine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
N,N-Diethyl-4-methyl-2-morpholinecarboxamide: Lacks the indole ring, resulting in different chemical properties and biological activity.
N,N-Diethyl-6-(1H-indol-4-yl)-2-morpholinecarboxamide: Lacks the methyl group, affecting its reactivity and interactions.
Uniqueness
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate is unique due to the presence of both the indole and morpholine rings, as well as the methanesulfonate group. This combination of functional groups contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
113760-34-2 |
|---|---|
分子式 |
C19H29N3O5S |
分子量 |
411.5 g/mol |
IUPAC 名称 |
N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
VQJDSAZOYGZGTI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


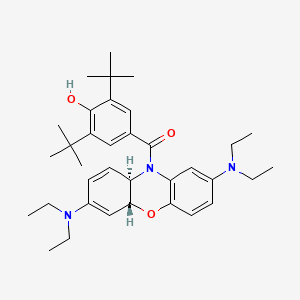

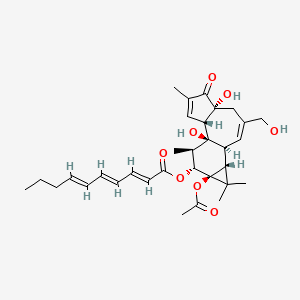

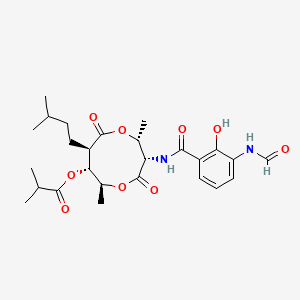

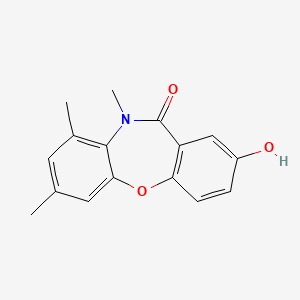
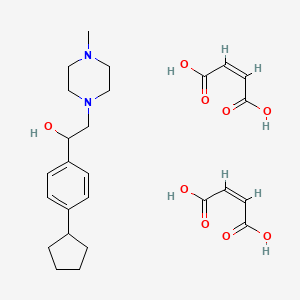
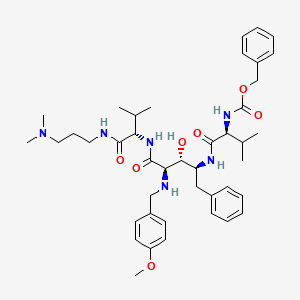
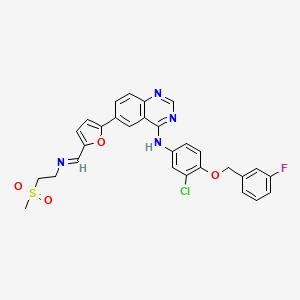
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
